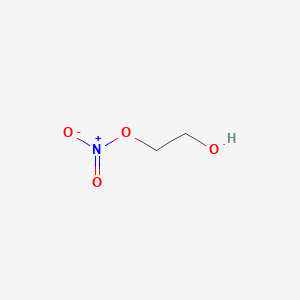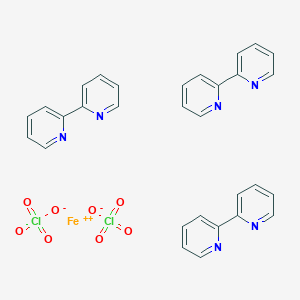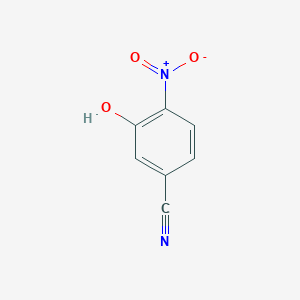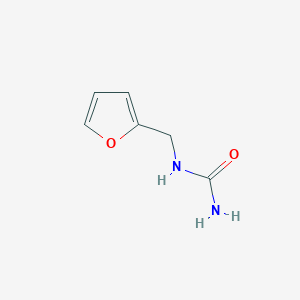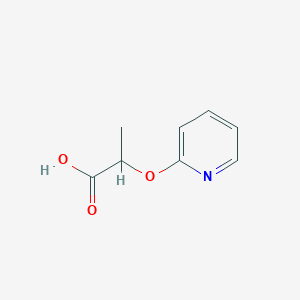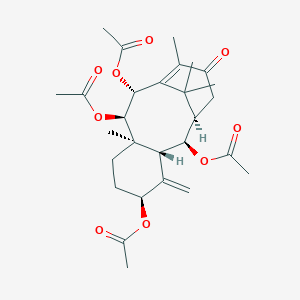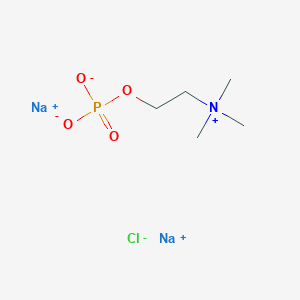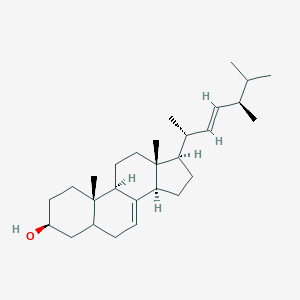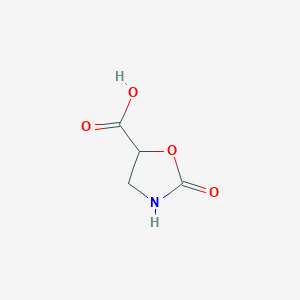
2-Oxo-1,3-oxazolidine-5-carboxylic acid
Descripción general
Descripción
2-Oxo-1,3-oxazolidine-5-carboxylic acid is a compound that is structurally characterized by the presence of an oxazolidine ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms, and a carboxylic acid functional group. This compound is of interest due to its potential applications in the field of organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related oxazolidine derivatives has been explored in several studies. For instance, the asymmetric synthesis of a structurally similar compound, (4S,5S)-2-oxo-4-phenyloxazolidine-5-carboxylic acid, was achieved through the stereoselective addition of phenylmagnesium bromide to an N-sulfinimine derived from (R)-glyceraldehyde acetonide . Another study described a novel synthesis of 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones, which are closely related to the compound of interest, by rearrangement of 2-carboxymethyl 3-alkyl/aryl N-tert-butoxycarbonyl aziridines . These synthetic approaches highlight the versatility and reactivity of oxazolidine derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives has been analyzed in various studies. For example, the conformational analysis of homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid, a compound similar to 2-oxo-1,3-oxazolidine-5-carboxylic acid, revealed a tendency to fold into a regular helical structure in competitive solvents such as water . This suggests that the oxazolidine ring imparts a degree of conformational rigidity that can influence the overall molecular shape and properties of the compound.
Chemical Reactions Analysis
Oxazolidine derivatives participate in various chemical reactions. The study on the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid demonstrated that the oxazolidine ring can undergo nucleophilic attack, leading to ring opening in an addition-elimination mechanism . This reactivity is crucial for the design of mechanism-based enzyme inhibitors. Additionally, the synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide indicates the potential of oxazolidine derivatives to undergo carboxylative condensation-cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidine derivatives are influenced by their molecular structure. The presence of the oxazolidine ring and carboxylic acid group can affect the compound's solubility, acidity, and reactivity. For instance, the conformational analysis of D-Oxac oligomers suggests that these compounds can adopt stable helical structures in aqueous environments, which may have implications for their solubility and interaction with biological molecules . The reactivity of the oxazolidine ring, as seen in the inactivation of carboxypeptidase A, also highlights the chemical versatility of these compounds .
Aplicaciones Científicas De Investigación
Novel Building Blocks and Foldamers
2-Oxo-1,3-oxazolidine-5-carboxylic acid has been utilized as a novel, conformationally restricted building block in the construction of pseudopeptide foldamers. These foldamers, particularly the benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers, exhibit a poly(L-Pro)n II like helical conformation stabilized by intramolecular hydrogen bonds. They hold potential as robust templates for diverse applications (Tomasini et al., 2003).
Synthetic Organic Chemistry
The 2-oxo-1,3-oxazolidine ring, a cyclic carbamate skeleton, is significant in synthetic organic chemistry. It has wide applications as protective groups for 1,2-aminoalcohols and as chiral auxiliaries in asymmetric synthesis. The interest in oxazolidinones surged with the pharmaceutical application of Linezolid, an antibacterial drug, leading to numerous publications (Zappia et al., 2007).
Crystal Structures and Hydrogen Bonding
Research into the crystal structures of various oxazolidine derivatives, including 2-oxo-1,3-oxazolidine-4-carbohydrazides, has revealed weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions. These findings contribute to understanding the molecular interactions and potential applications of these compounds in materials science and chemistry (Nogueira et al., 2015).
Enantioselective Synthesis
2-Oxo-1,3-oxazolidine-5-carboxylic acid is involved in the stereoselective synthesis of various compounds. One such synthesis involves Ph3P–CCl4–Et3N mediated SN2 cyclization of N-Boc-β-amino alcohols, leading to the formation of ethyl anti-4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates (Madhusudhan et al., 2003).
Multicomponent Synthesis Applications
The compound is used in multicomponent reactions involving unsaturated carboxylic acids, amino alcohols, and gases like CO and H2. Such processes result in the formation of complex structures like oxazolopiperidines, showcasing its utility in innovative synthetic routes (Salvadori et al., 2010).
Pharmaceutical Applications
While information specifically on drug use and dosage is excluded, it's noteworthy that derivatives of 2-Oxo-1,3-oxazolidine-5-carboxylic acid have been explored in pharmaceutical contexts for various applications, including as intermediates in the synthesis of active pharmaceutical ingredients (Sharma et al., 2014).
Safety And Hazards
The safety information available indicates that 2-Oxo-1,3-oxazolidine-5-carboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Direcciones Futuras
The synthesis of oxazolines, including 2-Oxo-1,3-oxazolidine-5-carboxylic acid, continues to be a subject of research, with new synthetic protocols being developed based on different substrates . This suggests that there are still many possibilities for future advancements in the synthesis and application of these compounds.
Propiedades
IUPAC Name |
2-oxo-1,3-oxazolidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQZGBLSWNNLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,3-oxazolidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



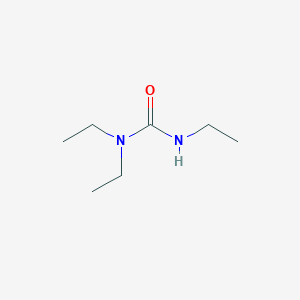
![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)


